2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
Description
2-(4-Methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 4-methylphenyl group at the 2-position and a 3-(trifluoromethyl)benzyloxy substituent at the 1-position of the benzimidazole core. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, while the methylphenyl moiety contributes to steric bulk and electronic modulation .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O/c1-15-9-11-17(12-10-15)21-26-19-7-2-3-8-20(19)27(21)28-14-16-5-4-6-18(13-16)22(23,24)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMTURCYNHFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzimidazole class, which is known for a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. The molecular formula of this compound is C22H17F3N2O, with a molecular weight of 382.386 g/mol .
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives often correlates with their biological activity. The presence of various substituents on the benzene rings can enhance or diminish the efficacy of these compounds. For instance, the trifluoromethyl group is known for increasing lipophilicity and may enhance biological interactions .
Table 1: Structural Features and Their Biological Activities
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against certain pathogens |
| 4-Methylphenyl | Enhances selectivity towards specific receptors |
| Benzyl ether linkage | Improves stability and bioavailability |
Pharmacological Properties
Recent studies have highlighted the broad-spectrum pharmacological properties of benzimidazole derivatives, including:
- Antimicrobial Activity : Compounds with a benzimidazole core exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Some studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Certain benzimidazole compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .
Case Studies
- Antimicrobial Activity : A study assessed various benzimidazole derivatives for their antimicrobial efficacy using the broth microdilution method. The results indicated that specific derivatives exhibited MIC values significantly lower than standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Another study focused on the anticancer potential of benzimidazole derivatives, revealing that compounds could effectively induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of caspase pathways .
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable interaction profile with enzymes involved in cancer progression and microbial resistance mechanisms .
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Core
- 2-(4-Methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole (CAS 339009-79-9): Differs by a methoxy group at the 4-position of the phenyl ring instead of methyl.
- 1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-1,3-benzimidazole (C2) :
Lacks the trifluoromethylbenzyloxy group, resulting in reduced lipophilicity and possibly weaker receptor binding due to the absence of the strong electron-withdrawing trifluoromethyl group . - 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d): Incorporates a thiazole-triazole-acetamide side chain, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to the simpler benzyloxy substituent in the target compound .
Trifluoromethyl-Containing Analogues
- 5-Amino-N-(4-methylbenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide: Shares the 3-(trifluoromethyl)benzyl group but replaces the benzimidazole core with a triazole-carboxamide scaffold.
Antimicrobial Efficacy
- C2 (1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-1,3-benzimidazole) :
Exhibited moderate antibacterial activity against Staphylococcus aureus (inhibition zone: 12 mm) and Escherichia coli (10 mm) at 10 mg/mL. The absence of the trifluoromethyl group may limit its potency against resistant strains . - Target Compound: While direct antimicrobial data are unavailable, the trifluoromethyl group is associated with enhanced penetration of bacterial membranes, as seen in analogues like 9c (4-bromophenyl-substituted), which showed superior activity against Pseudomonas aeruginosa (15 mm inhibition) .
Receptor Binding and Selectivity
- ASP4058 Hydrochloride :
A sphingosine-1-phosphate receptor agonist with a benzimidazole-oxadiazole core. The trifluoromethyl group in the target compound may mimic ASP4058’s receptor-binding profile but lacks the oxadiazole ring critical for high-affinity interactions . - 2-(3-Fluorophenyl)-1H-benzimidazole (8) :
Demonstrated 73% yield in synthesis but lower receptor affinity compared to trifluoromethyl-containing derivatives, highlighting the importance of the trifluoromethyl group in stabilizing ligand-receptor complexes .
Physicochemical Properties
Notes: The trifluoromethyl group increases LogP by ~0.4 units compared to C2, suggesting improved membrane permeability. However, the larger molecular weight of 9d correlates with reduced solubility .
Q & A
Q. What in silico tools predict metabolic pathways and toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
